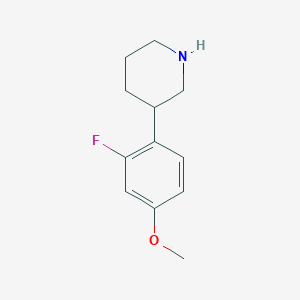
1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a boron-containing dioxaborolane group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethylindole and tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boron-containing dioxaborolane group is introduced to the indole ring
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures (around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can undergo substitution reactions where the boron-containing group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets through the boron-containing dioxaborolane group. This group can form reversible covalent bonds with biomolecules, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylate .
- Methyl 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylate .
Uniqueness
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its specific indole structure combined with the boron-containing dioxaborolane group. This combination imparts unique chemical properties, such as enhanced reactivity and the ability to form reversible covalent bonds, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H22BNO2 |
|---|---|
Molecular Weight |
271.2 g/mol |
IUPAC Name |
1,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C16H22BNO2/c1-11-10-12-8-7-9-13(14(12)18(11)6)17-19-15(2,3)16(4,5)20-17/h7-10H,1-6H3 |
InChI Key |
UZPULUFTZAGYHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










aminehydrochloride](/img/structure/B13611292.png)

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)



